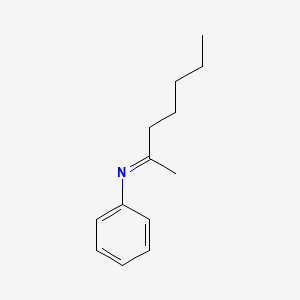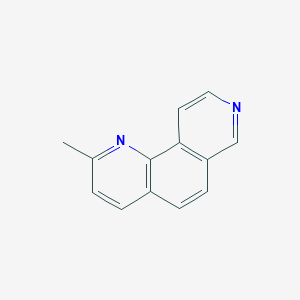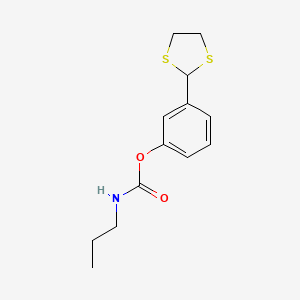
4,6-Diphenyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a triazine ring with two phenyl groups attached at the 4 and 6 positions and a thione group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-1,3,5-triazinane-2-thione typically involves a three-component cyclocondensation reaction. This reaction can be catalyzed by various acids, such as acetic acid, trifluoroacetic acid, and trichloroacetic acid. The reaction starts with the interaction of benzaldehyde and ammonia, followed by the formation of the triazine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4,6-Diphenyl-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific optical properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. The thione group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the phenyl groups can participate in π-π interactions, contributing to the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound has similar structural features but with allyl groups instead of phenyl groups.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: This compound has additional sulfur atoms, which can enhance its nonlinear optical properties.
Uniqueness: 4,6-Diphenyl-1,3,5-triazinane-2-thione is unique due to its specific combination of phenyl and thione groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61582-10-3 |
|---|---|
Molecular Formula |
C15H15N3S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
4,6-diphenyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C15H15N3S/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10,13-14,16H,(H2,17,18,19) |
InChI Key |
HAVHREDDOCMJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(NC(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{[4-(Methoxymethyl)phenyl]methylene}dipiperidine](/img/structure/B14575972.png)


![2-(Pyridin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14575997.png)
![{3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14576005.png)



![2-[(E)-2-(2-hydroxyphenyl)ethenyl]benzo[e][1,3]benzoxazole-5-carbonitrile](/img/structure/B14576032.png)
![[2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-diyl]bis(phenylmethanone)](/img/structure/B14576043.png)
![4-([1,1'-Biphenyl]-4-yl)butane-1,2-diol](/img/structure/B14576044.png)


